molecular formula C16H13BrN2O3 B3442471 N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)acrylamide

N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B3442471
M. Wt: 361.19 g/mol
InChI Key: GQBCNVZOPNASOO-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMN-673, and it belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a group of compounds that have been shown to be effective in the treatment of cancer, and BMN-673 is one of the most promising compounds in this class.

Mechanism of Action

The mechanism of action of BMN-673 is based on its ability to inhibit the activity of PARP enzymes. PARP enzymes are involved in DNA repair, and they play a critical role in maintaining genomic stability. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which ultimately leads to cell death. Cancer cells are particularly vulnerable to PARP inhibition, as they have a high degree of genomic instability.
Biochemical and Physiological Effects:
BMN-673 has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, BMN-673 has been shown to enhance the efficacy of other chemotherapeutic agents, such as platinum-based drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMN-673 is its high potency as a PARP inhibitor. This makes it a valuable tool for studying the role of PARP enzymes in DNA repair and genomic stability. However, the high potency of BMN-673 can also be a limitation, as it can lead to off-target effects and toxicity. Another limitation of BMN-673 is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research on BMN-673. One area of research is the development of new and more efficient synthesis methods for the compound. Another area of research is the evaluation of the compound in combination with other chemotherapeutic agents, such as immune checkpoint inhibitors. Additionally, there is a need for further research on the safety and toxicity of BMN-673, particularly in the context of long-term use. Finally, there is a need for more clinical trials to evaluate the efficacy of BMN-673 in the treatment of various types of cancer.

Scientific Research Applications

The primary application of BMN-673 is in the field of cancer research. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. BMN-673 is a highly potent PARP inhibitor, and it has been shown to be effective in preclinical studies. The compound has also shown promise in clinical trials, and it is currently being evaluated for its efficacy in the treatment of various types of cancer.

properties

IUPAC Name

(E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c1-11-5-7-15(14(17)9-11)18-16(20)8-6-12-3-2-4-13(10-12)19(21)22/h2-10H,1H3,(H,18,20)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBCNVZOPNASOO-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.